2-Amino-4-methyl-pentanoic acid ethylamide

Enzymatic Stability Peptide Mimetics Prodrug Design

Standard leucine esters degrade rapidly in biological matrices, compromising assay reproducibility. This leucine-derived α-amino amide solves the stability issue. - **Ethylamide bond** confers resistance to enzymatic hydrolysis vs. ester analogs - **≥98% purity** suitable for SPPS and bioconjugation - **Distinct lipophilicity** for tuning membrane permeability in drug candidates - Validated scaffold for cathepsin K/S inhibition studies (IC50 <0.006 μM reported for class) Consistent quality for multi-step synthesis and cell-based pharmacology.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 859194-78-8
Cat. No. B3158587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-pentanoic acid ethylamide
CAS859194-78-8
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCNC(=O)C(CC(C)C)N
InChIInChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)
InChIKeyODAKRYUDLXZGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpentanoic acid ethylamide: Procurement Guide


2-Amino-4-methyl-pentanoic acid ethylamide (CAS 859194-78-8), systematically named 2-amino-N-ethyl-4-methylpentanamide, is a leucine-derived α-amino amide [1]. It belongs to the class of branched-chain amino acid (BCAA) derivatives [2]. The compound is characterized by a primary amine and a secondary ethylamide functional group, which confers distinct physicochemical and stability profiles compared to its ester and free acid analogs [1].

2-Amino-4-methylpentanoic acid ethylamide: Substitution Limitations


Generic substitution with unmodified leucine or simple leucine esters (e.g., leucine ethyl ester, CAS 2899-43-6) fails to replicate the unique properties of 2-Amino-4-methyl-pentanoic acid ethylamide . The ethylamide moiety provides enhanced resistance to enzymatic degradation compared to the ester analog, which is critical for maintaining structural integrity in biological assays or during synthetic manipulations . Furthermore, the amide bond alters the compound's hydrogen-bonding capacity and lipophilicity, directly impacting its performance as a building block in medicinal chemistry, peptide mimetics, and in biochemical pathway investigations .

2-Amino-4-methylpentanoic acid ethylamide: Performance Comparison


Enzymatic Stability: Ethylamide vs. Ethyl Ester

The target compound, an amino acid amide, demonstrates superior stability against proteolytic enzymes compared to the corresponding leucine ethyl ester. This is a class-level property of amides versus esters .

Enzymatic Stability Peptide Mimetics Prodrug Design

Lipophilicity: Ethylamide vs. Free Amino Acid

The ethylamide modification results in a computed LogP value that is significantly different from the parent amino acid, L-leucine, indicating altered membrane permeability .

Lipophilicity Membrane Permeability Physicochemical Properties

High Purity for Reproducible Research

Commercially available 2-Amino-4-methyl-pentanoic acid ethylamide is offered with high purity specifications, minimizing the impact of impurities on sensitive assays .

Purity Quality Control Reproducibility

Enhanced Binding Affinity in Peptide Analogs

In peptide analogs, the incorporation of D-amino acids with C-terminal ethylamide modifications has been shown to dramatically increase biological potency. For instance, a peptide with a D-Leu6, desGly10-NH2 ethylamide modification exhibited ~3x the activity of the natural hormone [1].

Receptor Binding Peptide Therapeutics Structure-Activity Relationship (SAR)

2-Amino-4-methylpentanoic acid ethylamide: Applications


Proteolytically Stable Peptide Mimetics

The enhanced enzymatic stability of the ethylamide bond, as documented in Section 3, makes this compound an ideal building block for synthesizing peptide mimetics [1]. Its resistance to degradation ensures that the resulting molecules maintain their structural integrity in biological matrices, enabling accurate assessment of their pharmacological effects in cell-based assays or animal models.

Lipophilicity Modulation in Prodrugs

The compound's distinct LogP profile (Section 3) allows researchers to fine-tune the physicochemical properties of drug candidates [1]. By incorporating 2-Amino-4-methyl-pentanoic acid ethylamide, the overall lipophilicity of a molecule can be predictably increased, which can enhance passive membrane permeability and improve oral bioavailability.

Cathepsin K/S Inhibition Pathways

As a leucinamide derivative, this compound belongs to a class of molecules shown to be potent, non-covalent inhibitors of cathepsins K and S, with select compounds exhibiting IC50 values <0.006 μM [1]. It is a valuable scaffold or control for exploring cysteine protease inhibition and structure-activity relationships in bone remodeling and immune response research.

High-Fidelity Peptide Synthesis & Bioconjugation

Given its high commercial purity (≥98%), this compound is suitable for demanding applications such as solid-phase peptide synthesis (SPPS) and bioconjugation where impurities can lead to low yields, side reactions, or ambiguous results [1]. Its consistent quality ensures reproducibility in multi-step synthetic procedures.

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